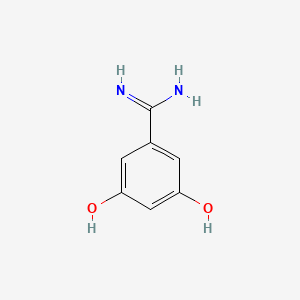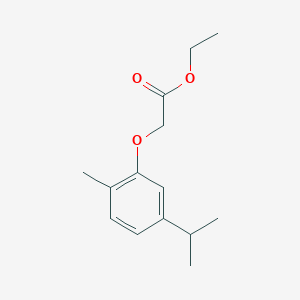
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a dimethyloxazolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the reaction of (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
Major Products Formed
Hydrolysis: (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid.
Reduction: Ethyl (S)-3-hydroxy-2,2-dimethyloxazolidine-4-carboxylate.
Substitution: (S)-2,2-dimethyl-1,3-oxazolidine-4-amine.
Wissenschaftliche Forschungsanwendungen
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex molecules, especially in the development of pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a precursor in the synthesis of drugs that target specific biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its ability to act as a protecting group for amines in organic synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is exploited in multi-step synthesis to protect and deprotect functional groups as needed.
Vergleich Mit ähnlichen Verbindungen
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is unique due to its combination of an oxazolidine ring and a Boc protecting group. Similar compounds include:
Ethyl (S)-2,2-dimethyloxazolidine-4-carboxylate: Lacks the Boc protecting group.
Ethyl (S)-3-Boc-2-methyloxazolidine-4-carboxylate: Has a single methyl group on the oxazolidine ring.
Ethyl (S)-3-Boc-2,2-dimethylthiazolidine-4-carboxylate: Contains a sulfur atom in the ring instead of oxygen.
These compounds share similar reactivity but differ in their structural features and specific applications.
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
3-O-tert-butyl 4-O-ethyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1 |
InChI-Schlüssel |
KOCROYYUTBXILU-VIFPVBQESA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
Kanonische SMILES |
CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
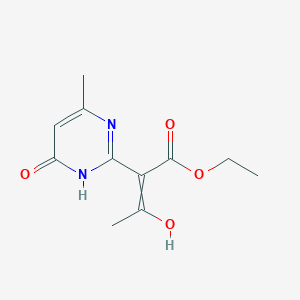
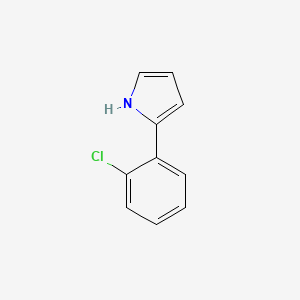

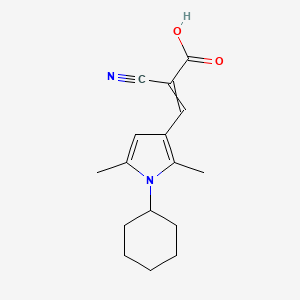
![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)

![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
